4-(3-Fluoro-5-methylphenyl)piperidine
Description
4-(3-Fluoro-5-methylphenyl)piperidine is a piperidine derivative featuring a substituted phenyl ring at the 4-position of the piperidine scaffold. The phenyl group is substituted with a fluorine atom at the 3-position and a methyl group at the 5-position, conferring distinct electronic and steric properties. Piperidine derivatives are widely explored in medicinal chemistry due to their ability to modulate biological targets, including neurotransmitter receptors and enzymes.
Structure
3D Structure
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
4-(3-fluoro-5-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16FN/c1-9-6-11(8-12(13)7-9)10-2-4-14-5-3-10/h6-8,10,14H,2-5H2,1H3 |
InChI Key |
YDHXXUKYAPKWSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Benzyl Halide Intermediates
The most direct route involves reacting 3-fluoro-5-methylbenzyl chloride with piperidine under basic conditions. This method adapts protocols used for structurally analogous compounds, where the benzyl halide serves as an electrophilic partner . In a typical procedure, piperidine (1.2 equivalents) is combined with 3-fluoro-5-methylbenzyl chloride (1.0 equivalent) in dichloromethane, followed by gradual addition of potassium carbonate (2.5 equivalents) to scavenge HCl. The reaction proceeds at 40–60°C for 12–24 hours, yielding the target compound after aqueous workup and chromatographic purification.
Critical Parameters:
-
Solvent selection: Polar aprotic solvents like DMF accelerate reactivity but may increase N-alkylation side products.
-
Temperature control: Reactions above 70°C promote dimerization of the benzyl chloride .
-
Stoichiometry: Excess piperidine (1.5–2.0 eq.) improves conversion but complicates purification.
Industrial implementations often employ continuous flow reactors to mitigate exothermicity, achieving 85% conversion in 30 minutes at 50°C .
Transition Metal-Catalyzed Cross-Coupling
Palladium-mediated Suzuki-Miyaura coupling provides an alternative pathway, particularly for introducing substituted aryl groups to heterocycles. This method requires pre-functionalized partners: 4-bromo-piperidine and 3-fluoro-5-methylphenylboronic acid. A representative protocol uses Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq.), and a 1:1 dioxane/water solvent system at 90°C .
Optimization Insights:
-
Ligand effects: Bulky phosphine ligands (e.g., SPhos) suppress β-hydride elimination in the piperidine substrate.
-
Boronic acid activation: Trifluoroborate salts enhance stability and reactivity under aqueous conditions .
-
Yield limitations: Steric hindrance from the 3-fluoro and 5-methyl groups caps yields at 65–70% .
Reductive Amination of Carbonyl Precursors
A three-step sequence starting from 4-piperidone offers regioselectivity advantages:
-
Grignard addition: 3-Fluoro-5-methylphenylmagnesium bromide reacts with 4-piperidone to form 4-(3-fluoro-5-methylbenzyl)piperidin-4-ol.
-
Dehydration: Concentrated H₂SO₄ converts the tertiary alcohol to 4-(3-fluoro-5-methylbenzylidene)piperidine.
-
Catalytic hydrogenation: H₂/Pd-C reduces the imine to the saturated piperidine .
Advantages:
-
Avoids handling reactive benzyl halides.
-
Enables stereochemical control at C-4 through chiral catalysts.
Industrial Scale Data:
| Step | Conditions | Yield |
|---|---|---|
| Grignard | THF, −78°C to rt, 12 h | 88% |
| Dehydration | H₂SO₄ (cat.), toluene, 110°C | 95% |
| Hydrogenation | 50 psi H₂, EtOAc, 25°C | 92% |
Solid-Phase Synthesis for High-Throughput Production
Adapting combinatorial chemistry techniques, resin-bound piperidine derivatives undergo efficient coupling with fluorinated aryl electrophiles. Wang resin-functionalized piperidine reacts with 3-fluoro-5-methylbenzyl bromide in DMF using DIEA as base, followed by TFA cleavage. This method achieves 95% purity without chromatography, though scalability remains challenging .
Comparative Analysis of Methodologies
Table 1: Method Performance Metrics
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 78 | 98 | High |
| Suzuki Coupling | 65 | 99 | Moderate |
| Reductive Amination | 74 | 97 | High |
| Solid-Phase | 82 | 95 | Low |
Nucleophilic substitution remains the preferred industrial route due to its simplicity and cost-effectiveness, while reductive amination offers superior stereochemical outcomes for enantioselective applications .
Industrial Purification Protocols
Crude this compound typically undergoes:
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-5-methylphenyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium methoxide (NaOMe) or palladium catalysts (Pd/C) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
-
Drug Development :
- 4-(3-Fluoro-5-methylphenyl)piperidine is investigated for its potential in drug development, particularly in creating new pharmaceuticals with enhanced efficacy and safety profiles. Its structure allows for interactions with various biological targets, making it a candidate for treating neurodegenerative diseases and psychiatric disorders due to its dopaminergic activity .
-
Anticancer Properties :
- Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. It has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells, suggesting potential as an anticancer agent . For instance, studies have highlighted its effectiveness against hypopharyngeal tumor cells .
- Neuroprotective Effects :
- Dopaminergic Activity :
- Acetylcholinesterase Inhibition :
- Antimicrobial Properties :
Case Study 1: Anticancer Activity
A study involving various cancer cell lines demonstrated that this compound exhibited cytotoxic effects comparable to established chemotherapeutics. The compound was particularly effective against hypopharyngeal tumor cells, indicating its potential as a therapeutic agent in oncology .
Case Study 2: Neuroprotective Effects
In vitro studies evaluated the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The results indicated significant reductions in neuronal death compared to control groups, linking the observed effects to enhanced antioxidant activity .
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-5-methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|
| 4-(3-Fluoro-5-methylphenyl)piperidine | C₁₂H₁₆FN | 193.26 | Not reported | 3-Fluoro, 5-methylphenyl substitution |
| 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine HCl | C₁₅H₁₉ClF₃NO | 345.77 | 184–185 | Methoxy, trifluoromethyl groups; hydrochloride salt |
| 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine HCl | C₁₃H₁₇ClN₄ | 264.75 | Not reported | 1,2,4-Triazole ring; hydrochloride salt |
| 5-(4-Fluorobenzylidene)-4-(4-fluorophenyl)-dispiro[piperidine] | C₂₆H₂₃F₂N₂O₂ | 436.47 | Not reported | Dispiro architecture; dual fluorophenyl groups |
Key Observations :
In contrast, the trifluoromethyl group in 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine HCl introduces strong electron-withdrawing effects, which may influence receptor binding or metabolic stability . The 1,2,4-triazole ring in 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine HCl adds hydrogen-bonding capacity, a feature absent in the target compound. This could enhance interactions with polar biological targets .
Synthetic Routes :
- The synthesis of this compound likely involves Friedel-Crafts alkylation or Suzuki coupling, as inferred from methods for analogous compounds (e.g., 4-(4-fluorophenyl)piperidine derivatives in ). These routes contrast with the dispiro compound in , which requires multistep cyclization and spiro-ring formation .
Biological Relevance :
- Fluorine substitution is a common strategy to modulate pharmacokinetics. For example, fluorinated piperidines like 4-(4-fluorophenyl) derivatives () are often used in CNS drug design due to their ability to enhance binding affinity and reduce metabolic degradation .
- The dispiro compound in demonstrates how complex architectures can confer unique conformational rigidity, a property that might be explored in the target compound for selective receptor targeting .
Safety and Handling :
- Hydrochloride salts (e.g., 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine HCl) are typically more stable and easier to handle than free bases. The absence of salt forms in the target compound may necessitate additional formulation strategies .
Biological Activity
4-(3-Fluoro-5-methylphenyl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring a fluorinated aromatic ring, suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H14FN, with a molecular weight of approximately 201.25 g/mol. The presence of the fluorine atom and the methyl group on the aromatic ring significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and various enzymes:
- Dopaminergic Activity : Similar piperidine derivatives have been shown to modulate dopaminergic pathways, suggesting potential applications in neurodegenerative diseases and psychiatric disorders .
- Acetylcholinesterase Inhibition : Some studies indicate that piperidine derivatives can inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation in the brain . This inhibition may enhance cholinergic signaling, beneficial in treating Alzheimer’s disease.
- Anticancer Properties : The compound's structure allows for interactions with proteins involved in cancer cell proliferation. Research has indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines .
Biological Activity Overview
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective capabilities of piperidine derivatives, including this compound, demonstrating significant reductions in neuronal death caused by neurotoxins. The mechanism was linked to enhanced antioxidant activity and reduced oxidative stress .
- Anticancer Activity : In vitro studies on various cancer cell lines showed that this compound exhibited cytotoxic effects comparable to established chemotherapeutics. The compound was particularly effective against hypopharyngeal tumor cells, suggesting its potential as an anticancer agent .
- Antimicrobial Evaluation : Research highlighted the antimicrobial properties of piperidine derivatives, including this compound, showing effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) indicated significant antibacterial activity .
Research Findings
Recent studies have focused on synthesizing novel derivatives of piperidine to enhance biological activity:
- Synthesis Techniques : Advances in synthetic methodologies have enabled the development of more potent analogs with improved selectivity for biological targets .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the piperidine ring can significantly impact biological efficacy, particularly in anticancer and antimicrobial activities .
Q & A
Q. What challenges arise in scaling up synthesis from lab to pilot scale?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
